
2-Bromo-5-(4-iodophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(4-iodophenyl)oxazole is a heterocyclic compound featuring both bromine and iodine substituents on an oxazole ring
Synthetic Routes and Reaction Conditions:
Aryl Bromination and Iodination: The synthesis of this compound typically involves the bromination and iodination of an oxazole precursor.
Van Leusen Oxazole Synthesis: Another approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound under controlled conditions. This method can be optimized for high yield and purity by adjusting reaction parameters like temperature, pressure, and reactant concentrations.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of bromine and iodine atoms, which are good leaving groups. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the substituents on the oxazole ring.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate nucleophilic substitution.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products:
Substituted Oxazoles: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex molecules.
Ligands: In coordination chemistry for the development of new catalysts.
Biology and Medicine:
Biological Probes: Used in the development of probes for imaging and diagnostic purposes.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism by which 2-Bromo-5-(4-iodophenyl)oxazole exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
2-Bromo-5-phenyl-oxazole: Lacks the iodine substituent, which may affect its reactivity and applications.
5-(4-Bromo-2-fluoro-phenyl)oxazole: Contains a fluorine atom instead of iodine, leading to different electronic properties and reactivity.
Uniqueness: 2-Bromo-5-(4-iodophenyl)oxazole is unique due to the combination of bromine and iodine substituents, which confer distinct reactivity patterns and potential applications compared to its analogs. The presence of both halogens can enhance its utility in cross-coupling reactions and as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H5BrINO |
|---|---|
Poids moléculaire |
349.95 g/mol |
Nom IUPAC |
2-bromo-5-(4-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrINO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H |
Clé InChI |
DEZYMDDLEQAABF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(O2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



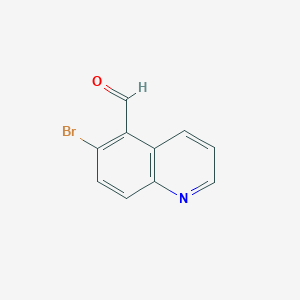
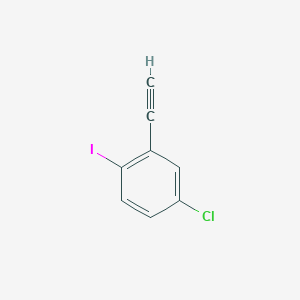
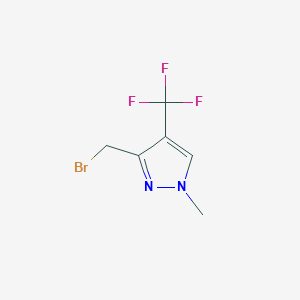

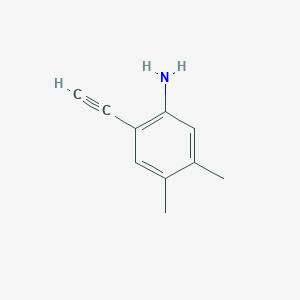
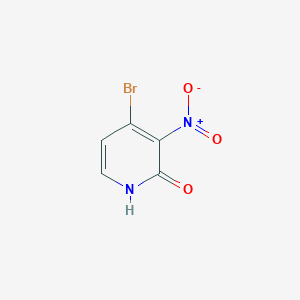
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)

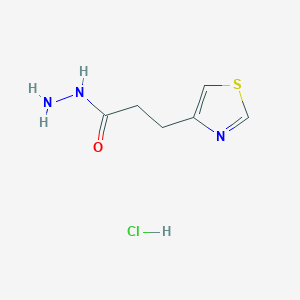
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)

